(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid
CAS No.:
Cat. No.: VC13478563
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O3 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-(4-acetyl-2-methylpiperazin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C9H16N2O3/c1-7-5-11(8(2)12)4-3-10(7)6-9(13)14/h7H,3-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | WIMOTGCTFZPNQI-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1CC(=O)O)C(=O)C |
| Canonical SMILES | CC1CN(CCN1CC(=O)O)C(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) comprises:
-
A piperazine ring (six-membered diamine) with:
-
A methyl group at position 2.
-
An acetyl group (-COCH₃) at position 4.
-
-
An acetic acid (-CH₂COOH) substituent at the nitrogen atom of position 1.
Molecular Formula: C₁₀H₁₇N₃O₃
Molecular Weight: 227.26 g/mol (calculated).
Physicochemical Data
While direct data for this compound is limited, analogous piperazine-acetic acid derivatives provide insights :
The acetyl group enhances lipophilicity compared to unsubstituted piperazines, potentially improving membrane permeability .
Synthesis and Chemical Reactivity
Step 1: Formation of 2-Methylpiperazine
Piperazine is alkylated at position 2 using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Key Reaction Conditions
Pharmacological Applications
Anticancer Activity
Piperazine derivatives are known to inhibit kinases and topoisomerases. For example:
-
Compound 7x (a pyrido[2,3-d]pyrimidine with a 4-methyl-piperazinyl group) showed IC₅₀ values of 26 nM against PDGFRβ and FGFR1 kinases, inducing apoptosis in tumor cells .
-
N-4-Piperazinyl ciprofloxacin hybrids demonstrated cytotoxicity via topoisomerase I/II inhibition .
The acetyl group in (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid may enhance binding to kinase ATP pockets, as seen in CDK4/6 inhibitors like palbociclib .
Neurological Applications
Piperazine-acetic acid derivatives modulate neurotransmitter receptors:
-
US4525358A describes 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids as CNS agents with anxiolytic properties .
-
WO2006061233A1 highlights a 4-acetyl-piperazine derivative for treating overactive bladder via tachykinin receptor antagonism .
Industrial and Research Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume